

Cobalt Hydrogen Phosphate: A Promising Catalyst for Hydrogen Evolution

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Compound of Interest		
Compound Name:	Cobalt hydrogen phosphate	
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Application Notes and Protocols for Researchers

In the quest for clean and sustainable energy, the hydrogen evolution reaction (HER) through water electrolysis stands out as a pivotal technology. The efficiency of this process hinges on the development of cost-effective and highly active catalysts. **Cobalt hydrogen phosphate** and its derivatives have emerged as a promising class of non-precious metal catalysts, exhibiting remarkable activity and stability for the HER. These application notes provide a comprehensive overview of **cobalt hydrogen phosphate**-based catalysts, including detailed experimental protocols for their synthesis and electrochemical evaluation, alongside a summary of their performance metrics.

Overview of Cobalt Hydrogen Phosphate Catalysts

Cobalt-based phosphate materials, including cobalt phosphate (CoPi), cobalt phosphide (CoP), and various doped and composite materials, have garnered significant attention for their catalytic prowess in the HER.[1] The synergy between cobalt centers and phosphate moieties is believed to facilitate efficient charge transfer and provide favorable active sites for proton reduction.[2] The performance of these catalysts can be tuned by modifying their composition, morphology, and the supporting substrate. For instance, doping with other transition metals like iron can enhance catalytic activity, while nanostructuring can increase the electrochemically active surface area.[2][3]

Quantitative Performance Data



The efficacy of a hydrogen evolution catalyst is primarily assessed by its overpotential (the additional potential required beyond the thermodynamic minimum to drive the reaction at a given rate) and its Tafel slope (which provides insight into the reaction mechanism). A lower overpotential at a specific current density (typically 10 mA/cm²) and a smaller Tafel slope are indicative of a more efficient catalyst. The following tables summarize the performance of various **cobalt hydrogen phosphate**-based catalysts reported in the literature.

Table 1: Performance of Cobalt-Phosphorus Coatings for HER in 1 M KOH[3]

Phosphorus Content (wt%)	Overpotential at 10 mA/cm² (mV)	Tafel Slope (mV/dec)
0.4	253.9	-
1.6	218.2	-
5	165.9	-
8	107.6	-
11	98.9	-

Table 2: Performance of Cobalt-Iron-Phosphate for HER[2]

Catalyst	Electrolyte	Overpotential at 10 mA/cm² (mV)	Tafel Slope (mV/dec)
(Co,Fe)PO ₄	1 M KOH	122	-71
(Co,Fe) ₃ O ₄	1 M KOH	191	-77
(Co,Fe)OOH	1 M KOH	215	-85
Bare Iron Foam	1 M KOH	-	-111
(Co,Fe)PO ₄	1 M KOH + 0.5 M NaCl	134	-
(Co,Fe)PO ₄	1 M KOH + Seawater	137	-

Table 3: Performance of Cobalt Phosphide Catalysts[4]



Catalyst	Electrolyte	Overpotential at 10 mA/cm² (mV)	Tafel Slope (mV/dec)
Co ₂ P/NPG	-	144	72
C02P	-	266	-
NPG	-	467	-

Experimental Protocols Synthesis of Cobalt Hydrogen Phosphate Catalysts

Two common methods for the synthesis of cobalt phosphate-based catalysts are hydrothermal synthesis and electrodeposition.

Protocol 3.1.1: Hydrothermal Synthesis of Hydrous Cobalt Phosphate[2][5]

This protocol describes the synthesis of hydrous cobalt phosphate thin films on a substrate.

Materials:

- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Urea (CO(NH₂)₂)
- Deionized (DI) water
- Substrate (e.g., stainless steel, fluorine-doped tin oxide (FTO) glass)
- · Teflon-lined stainless steel autoclave

- Prepare an aqueous solution of cobalt(II) nitrate and urea. The concentrations can be varied
 to optimize the morphology and performance of the catalyst.
- Clean the substrate thoroughly by sonication in acetone, ethanol, and DI water.



- Place the cleaned substrate in the Teflon liner of the autoclave.
- Pour the precursor solution into the Teflon liner.
- Seal the autoclave and heat it to the desired temperature (e.g., 393 K) for a specific duration (e.g., several hours).
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Remove the substrate, rinse it with DI water and ethanol, and dry it in an oven.

Protocol 3.1.2: Electrodeposition of Amorphous Cobalt Phosphate[5][6]

This protocol details the electrochemical deposition of an amorphous cobalt phosphate film onto a conductive substrate.

Materials:

- Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
- Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)
- Boric acid (H₃BO₃)
- Potassium phosphate buffer (0.1 M, pH 7.0)
- Conductive substrate (e.g., glassy carbon electrode (GCE), FTO glass)
- Potentiostat/Galvanostat
- Three-electrode electrochemical cell (working electrode: substrate, counter electrode: platinum wire, reference electrode: Ag/AgCl)

- Prepare the deposition solution containing CoSO₄·7H₂O, NaH₂PO₂·H₂O, and H₃BO₃ in DI water.
- Set up the three-electrode cell with the cleaned substrate as the working electrode.



- Immerse the electrodes in the deposition solution.
- Perform electrodeposition using cyclic voltammetry (CV) or chronoamperometry at a
 constant potential. For CV, cycle the potential within a defined range (e.g., -1.8 V to +0.5 V
 vs. RHE) at a specific scan rate (e.g., 50 mV/s).[5] For chronoamperometry, apply a constant
 potential (e.g., 1.1 V vs. NHE).[6]
- After deposition, gently rinse the working electrode with DI water and dry it at room temperature.[5]

Electrochemical Evaluation of HER Activity

The catalytic performance of the prepared **cobalt hydrogen phosphate** materials is evaluated using a standard three-electrode electrochemical setup.

Protocol 3.2.1: Preparation of the Working Electrode

Materials:

- · As-synthesized catalyst powder
- Nafion solution (5 wt%)
- Ethanol or isopropanol
- DI water
- Glassy carbon electrode (GCE) or other conductive substrate
- Micropipette

- Prepare a catalyst ink by dispersing a known amount of the catalyst powder in a mixture of water, ethanol/isopropanol, and Nafion solution.
- Sonicate the mixture to form a homogeneous suspension.
- Drop-cast a specific volume of the catalyst ink onto the surface of the cleaned GCE.



 Allow the solvent to evaporate at room temperature, leaving a thin film of the catalyst on the electrode.

Protocol 3.2.2: Electrochemical Measurements

Materials and Equipment:

- Potentiostat/Galvanostat
- Three-electrode electrochemical cell
- Working electrode (prepared as in 3.2.1)
- Counter electrode (e.g., graphite rod or platinum wire)
- Reference electrode (e.g., Ag/AgCl or Calomel electrode)
- Electrolyte (e.g., 0.5 M H₂SO₄, 1.0 M KOH, or phosphate buffered saline (PBS) at pH 7)
- · High-purity hydrogen or nitrogen gas

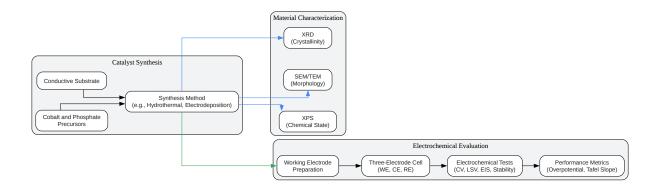
- Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
- Fill the cell with the desired electrolyte.
- Purge the electrolyte with high-purity hydrogen or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
- Cyclic Voltammetry (CV): Perform several CV cycles in a potential window where no faradaic reactions occur to stabilize the electrode surface.
- Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from a value near the open-circuit potential towards more negative potentials at a slow scan rate (e.g., 1-5 mV/s). The resulting current is due to the hydrogen evolution reaction.



- Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|).
 The linear portion of this plot is the Tafel region, and its slope is the Tafel slope.
- Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the charge transfer kinetics of the catalyst.
- Stability Test: Conduct chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period (e.g., several hours) to evaluate the long-term stability of the catalyst.

Visualized Workflows and Mechanisms

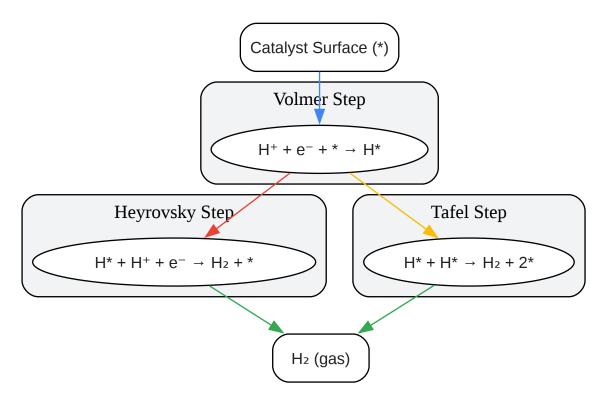
To better illustrate the experimental process and the underlying catalytic mechanism, the following diagrams are provided.



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General experimental workflow for catalyst synthesis and evaluation.



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Simplified mechanism of the Hydrogen Evolution Reaction (HER).

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